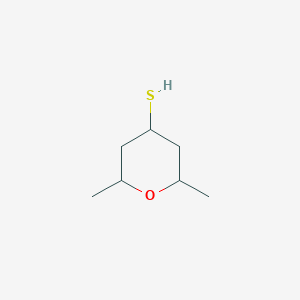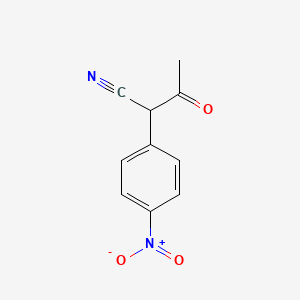
2,6-Dimethyloxane-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyloxane-4-thiol is an organic compound with the molecular formula C₇H₁₄OS. It is a thiol derivative of oxane, characterized by the presence of a sulfur atom bonded to a carbon atom in the oxane ring. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloxane-4-thiol typically involves the nucleophilic substitution reaction of an appropriate oxane derivative with a thiol reagent. One common method is the reaction of 2,6-dimethyloxane with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2,6-Dimethyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Corresponding sulfides (R-S-R).
Substitution: Various substituted oxane derivatives depending on the reactants used.
科学研究应用
2,6-Dimethyloxane-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethyloxane-4-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various chemical reactions. In biological systems, the thiol group can interact with proteins and enzymes, potentially affecting their function and activity.
相似化合物的比较
Similar Compounds
2,6-Dimethyloxane-4-ol: An alcohol derivative with similar structural features but different reactivity due to the hydroxyl group.
2,6-Dimethyloxane-4-one: A ketone derivative with distinct chemical properties and reactivity.
2,6-Dimethyloxane-4-amine: An amine derivative with unique reactivity due to the amino group.
Uniqueness
2,6-Dimethyloxane-4-thiol is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to its alcohol, ketone, and amine counterparts. The presence of sulfur in the thiol group allows for specific interactions and reactions that are not possible with other functional groups.
属性
分子式 |
C7H14OS |
|---|---|
分子量 |
146.25 g/mol |
IUPAC 名称 |
2,6-dimethyloxane-4-thiol |
InChI |
InChI=1S/C7H14OS/c1-5-3-7(9)4-6(2)8-5/h5-7,9H,3-4H2,1-2H3 |
InChI 键 |
FQXLSQQZCJKEQV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(O1)C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)
![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)
![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)
![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)

![[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)

![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)

![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)


